molecular formula C18H22N2O3 B10816727 ER proteostasis regulator-1

ER proteostasis regulator-1

Cat. No.: B10816727
M. Wt: 314.4 g/mol
InChI Key: VSOZOGZIIHRAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER proteostasis regulator-1 is a small molecule that plays a crucial role in maintaining protein homeostasis within the endoplasmic reticulum. This compound is particularly significant in the context of diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders. By modulating the unfolded protein response, this compound helps to alleviate the stress caused by the accumulation of misfolded proteins, thereby promoting cellular health and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ER proteostasis regulator-1 typically involves a multi-step organic synthesis process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: ER proteostasis regulator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents .

Scientific Research Applications

ER proteostasis regulator-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein folding and stability, as well as to develop new synthetic methodologies for small molecule synthesis.

    Biology: Employed in research on cellular stress responses, protein homeostasis, and the mechanisms underlying neurodegenerative diseases.

    Medicine: Investigated as a potential therapeutic agent for diseases associated with protein misfolding and aggregation, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the development of biopharmaceuticals and the optimization of protein production processes

Mechanism of Action

ER proteostasis regulator-1 exerts its effects by modulating the unfolded protein response, a cellular stress response pathway that is activated by the accumulation of misfolded proteins in the endoplasmic reticulum. This compound selectively activates the transcription factor ATF6, which in turn upregulates the expression of genes involved in protein folding, degradation, and quality control. By enhancing the protein-folding capacity of the endoplasmic reticulum, this compound helps to restore protein homeostasis and alleviate cellular stress .

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZOGZIIHRAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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